Stereochemical Identity: (R)-Enantiomer Intermediate vs. (S)-Enantiomer — Differential Impact on PI3Kδ Inhibitory Activity in the Final API
The (R)-configuration at the 2-(1-hydroxyethyl) substituent of CAS 1479107-10-2 is the enantiomer opposite to that required in the active pharmaceutical ingredient umbralisib, which bears the (S)-configuration at this center. When the full umbralisib scaffold is assembled with the (R)-configuration at the chromen-4-one 2-position (yielding CAS 1532533-69-9, Umbralisib R-enantiomer), the resulting molecule is the 'less active enantiomer of TGR-1202' with PI3Kδ inhibitory potency reduced by at least 20-fold compared to the (S)-configured API . Conversely, when assembled with the (S)-configured intermediate (CAS 1532533-34-8), the resulting umbralisib (CAS 1532533-67-7) exhibits PI3Kδ IC₅₀ of 22.2 nM and EC₅₀ of 24.3 nM in cell-based assays . This establishes that CAS 1479107-10-2 is the enantiomer that, if carried through synthesis without chiral inversion, would generate the pharmacologically inferior R-enantiomer API. The compound is therefore essential as a reference marker for enantiomeric purity testing and as a defined impurity standard in umbralisib quality control.
| Evidence Dimension | PI3Kδ inhibitory activity of final API assembled from each enantiomeric intermediate |
|---|---|
| Target Compound Data | CAS 1479107-10-2 ((R)-intermediate) → Umbralisib R-enantiomer (CAS 1532533-69-9): at least 20-fold lower PI3Kδ potency vs. S-enantiomer API |
| Comparator Or Baseline | CAS 1532533-34-8 ((S)-intermediate) → Umbralisib (CAS 1532533-67-7): PI3Kδ IC₅₀ = 22.2 nM; EC₅₀ = 24.3 nM |
| Quantified Difference | ≥20-fold difference in PI3Kδ inhibitory potency between APIs derived from the two enantiomeric intermediates |
| Conditions | PI3Kδ enzyme assay (AlphaScreen) and cell-based assays; recombinant human PI3Kδ expressed in Sf9 baculovirus system |
Why This Matters
Procurement of the correct enantiomer is critical: the (R)-form serves as an essential impurity reference standard and stereochemical process control marker in umbralisib manufacturing, while inadvertent use of this enantiomer in API synthesis without subsequent chiral inversion would yield a therapeutically inferior product.
